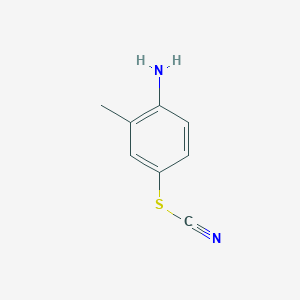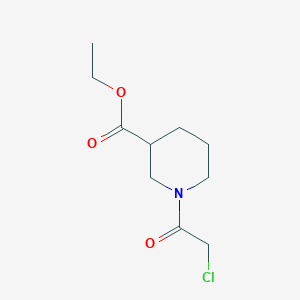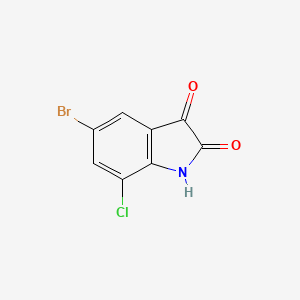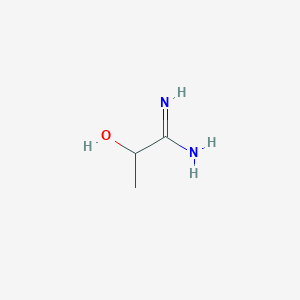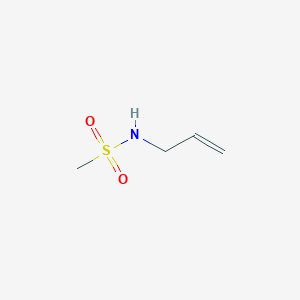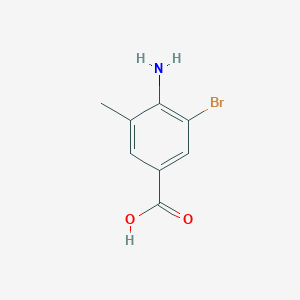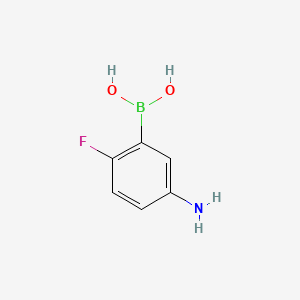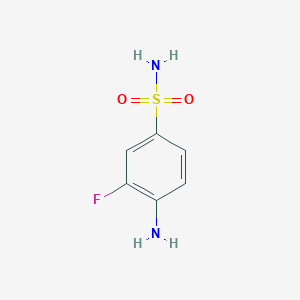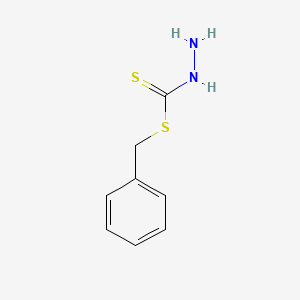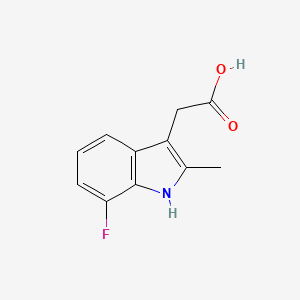
(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO2 . It has a molecular weight of 207.2 .
Molecular Structure Analysis
The InChI code for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is 1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) .
Physical And Chemical Properties Analysis
“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 189.21 g/mol .
Wissenschaftliche Forschungsanwendungen
Biotechnological Production
Indoles: , such as (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, are valuable for their biotechnological production capabilities. They can be produced by bacteria and plants and serve as signaling molecules. In biotechnology, these compounds are used for flavor and fragrance applications in the food industry or perfumery. Moreover, they can be derivatized into halogenated and oxygenated compounds that serve as natural colorants or have bioactivity with therapeutic potential .
Pharmaceutical Applications
The indole ring system is a “privileged structure” in pharmaceutical chemistry due to its high-affinity binding to many receptors. Substituted indoles are known for their antitumor, antibacterial, antiviral, and antifungal activities. The specific compound could potentially be used in the development of new drugs with these properties .
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For example, certain indole derivatives have been reported to inhibit influenza A and other viruses. This suggests that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid could be explored for its antiviral properties, potentially leading to new treatments for viral infections .
Anti-inflammatory and Anticancer Properties
Indole derivatives are also recognized for their anti-inflammatory and anticancer properties. Research into similar compounds has revealed that they can play a significant role in the treatment of inflammation and cancer. This opens up possibilities for (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid to be used in research focused on these medical conditions .
Antimicrobial Activity
The antimicrobial activity of indole derivatives is another area of interest. Studies have found that certain indoles can effectively combat bacterial infections, suggesting that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may have applications in developing new antimicrobial treatments .
Enzyme Inhibition
Indoles have been studied for their enzyme inhibition properties, which can be crucial in the treatment of various diseases. By inhibiting specific enzymes, indole derivatives can interfere with disease progression, making them valuable for therapeutic research .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, such as “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid”, are promising molecules with various biological activities. They have attracted increasing attention in recent years for the treatment of various disorders. Future research may focus on exploring their potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVJYXNRARBKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405794 |
Source


|
| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
383131-67-7 |
Source


|
| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

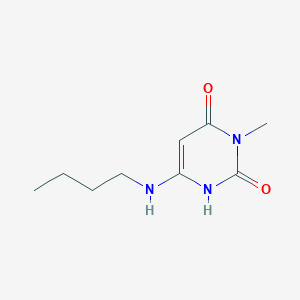
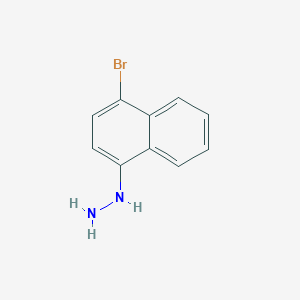
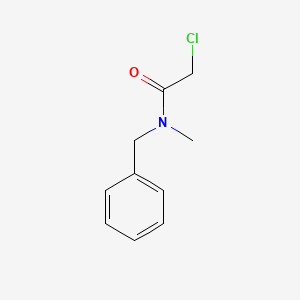
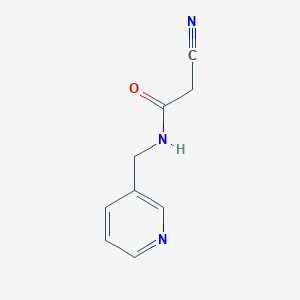
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)
